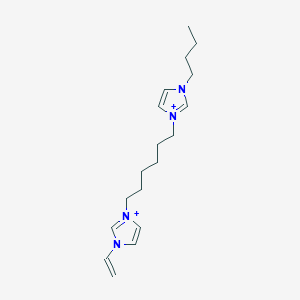
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with butyl halide to form 1-butylimidazole.
Hexylation: The final step involves the attachment of a hexyl chain to the imidazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium involves its interaction with molecular targets and pathways. The compound can interact with various enzymes, receptors, and cellular structures, leading to its observed effects. The specific pathways involved depend on the application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-ethylimidazolium bromide
- 1-Butyl-3-propylimidazolium iodide
Comparison
Compared to these similar compounds, 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium may exhibit unique properties, such as enhanced solubility, thermal stability, and specific reactivity. These differences can make it more suitable for certain applications, such as in advanced materials or specialized chemical reactions.
Properties
Molecular Formula |
C18H30N4+2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-butyl-3-[6-(3-ethenylimidazol-1-ium-1-yl)hexyl]imidazol-3-ium |
InChI |
InChI=1S/C18H30N4/c1-3-5-10-20-15-16-22(18-20)12-9-7-6-8-11-21-14-13-19(4-2)17-21/h4,13-18H,2-3,5-12H2,1H3/q+2 |
InChI Key |
BTBJWVRCEOTPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCCCC[N+]2=CN(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















